(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidin-1-yl core substituted with a methanone group and various phenyl rings, each bearing different substituents such as ethoxy and methoxy groups. The presence of sulfur in the thioether linkage adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways involved .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidin-1-yl core. One common approach is the reaction of piperidine with an appropriate halogenated precursor to introduce the thioether group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The methanone group can be reduced to a hydroxyl group, forming a piperidinol derivative.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.
Reduction: : Sodium borohydride or lithium aluminum hydride can be used for the reduction of the methanone group.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride, while nucleophilic substitutions may involve strong nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Piperidinol derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its structural complexity makes it a candidate for studying biological interactions and pathways.
Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: : Application in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other piperidin-1-yl derivatives or phenyl compounds with different substituents
List of Similar Compounds
Piperidin-1-yl derivatives with different substituents.
Phenyl compounds with various functional groups.
Other methanone-containing compounds.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-3-26-20-6-4-18(5-7-20)22(24)23-14-12-17(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNPGONUSWNESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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